molecular formula C17H17N3O4S B2714683 7-hydroxy-N-(2-methoxyphenethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 898412-45-8

7-hydroxy-N-(2-methoxyphenethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2714683
CAS No.: 898412-45-8
M. Wt: 359.4
InChI Key: MQZVTIOYYCWIAN-UHFFFAOYSA-N
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Description

7-hydroxy-N-(2-methoxyphenethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide ( 898412-45-8) is a specialized chemical entity with a molecular formula of C17H17N3O4S and a molecular weight of 359.4 g/mol . This compound belongs to the thiazolo[3,2-a]pyrimidine class of fused heterocyclic systems, which are recognized as privileged structures in medicinal chemistry due to their broad and potent biological activities . Recent scientific literature highlights that thiazolo[3,2-a]pyrimidine derivatives are of significant interest for their potential as antitumor agents. Specifically, analogs with different benzylidene substituents have demonstrated high efficacy against various cancer cell lines, including cervical adenocarcinoma (M-HeLa), while showing lower cytotoxicity toward normal liver cells, suggesting a promising selectivity profile . The core thiazolo[3,2-a]pyrimidine scaffold is also under investigation for other pharmacological applications, such as serving as acetylcholinesterase (AChE) inhibitors and positive allosteric modulators of GluN2A-selective N-methyl-D-aspartate (NMDA) receptors . The synthetic pathway for this class of compounds typically involves a multi-step process, beginning with a Biginelli condensation to form a dihydropyrimidine-2-thione intermediate, followed by cyclization to build the thiazolo[3,2-a]pyrimidine core, and a final condensation to introduce the aryl methylidene moiety . This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

7-hydroxy-N-[2-(2-methoxyphenyl)ethyl]-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-10-9-25-17-19-15(22)13(16(23)20(10)17)14(21)18-8-7-11-5-3-4-6-12(11)24-2/h3-6,9,22H,7-8H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZVTIOYYCWIAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(C(=O)N12)C(=O)NCCC3=CC=CC=C3OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-hydroxy-N-(2-methoxyphenethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H17N3O4SC_{17}H_{17}N_{3}O_{4}S with a molecular weight of approximately 359.4 g/mol. The compound features a thiazolo-pyrimidine core structure, which is known for conferring various biological activities.

Biological Activity Overview

Research indicates that compounds within the thiazolo[3,2-a]pyrimidine class exhibit a range of biological activities, including:

  • Antimicrobial : Effective against various bacterial strains.
  • Anticancer : Demonstrates cytotoxicity against specific cancer cell lines.
  • Anti-inflammatory : Potential to reduce inflammation markers.

Data Table of Biological Activities

Activity Type Description Reference
AntimicrobialExhibits activity against Gram-positive and Gram-negative bacteria.
AnticancerShows cytotoxic effects on M-HeLa (cervical adenocarcinoma) cells.
Anti-inflammatoryReduces inflammatory cytokines in vitro.

Case Studies and Research Findings

  • Antimicrobial Activity :
    A study evaluated the antimicrobial properties of various thiazolo[3,2-a]pyrimidine derivatives, including this compound. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.
  • Anticancer Properties :
    In vitro studies showed that this compound exhibits selective cytotoxicity towards M-HeLa cells compared to normal liver cells. The IC50 value was determined to be significantly lower than that of traditional chemotherapeutics like Sorafenib, indicating its potential as an effective anticancer agent .
  • Anti-inflammatory Effects :
    The compound was tested for its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. Results indicated a dose-dependent reduction in cytokine levels, highlighting its therapeutic potential in treating inflammatory diseases .

The biological activities of this compound can be attributed to its ability to interact with specific cellular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Modulation : It may modulate receptors associated with inflammatory responses and tumor growth.

Comparison with Similar Compounds

Key Observations:

  • Position 7 Substitution : The 7-hydroxy group in the target compound facilitates hydrogen bonding with biological targets (e.g., enzymes) or crystal packing partners, unlike methoxy or ester groups in analogs .
  • Carboxamide vs. Ester : Carboxamide derivatives (e.g., target compound and ) generally exhibit higher binding affinity to proteins compared to esters (e.g., ), due to hydrogen-bonding capability .

Crystallographic and Conformational Analysis

  • Dihedral Angles: The fused thiazolo-pyrimidine ring in the target compound’s analogs (e.g., ) shows dihedral angles of ~80–85° with appended aryl groups, creating a non-planar conformation that may influence binding to hydrophobic pockets .
  • Hydrogen Bonding : Compounds with 7-OH or carboxamide groups (e.g., target compound and ) form bifurcated C–H···O/N hydrogen bonds in crystals, stabilizing supramolecular architectures .
  • Puckering Parameters : The pyrimidine ring adopts a flattened boat conformation (deviation ~0.22 Å from planarity), as seen in ethyl 7-methyl-3-oxo-5-phenyl derivatives .

Pharmacological Potential

  • Antimicrobial Activity: Mannich base derivatives (e.g., ) with morpholinomethyl groups show enhanced activity against E. coli and C. albicans due to improved membrane penetration. The target compound’s 2-methoxyphenethyl group may similarly enhance lipophilicity and bioavailability.

Q & A

Q. What are the common synthetic routes for this compound?

The synthesis typically involves a multi-step condensation reaction between 2-methoxyphenethylamine and a functionalized thiazolopyrimidine-6-carboxylic acid precursor. Key steps include refluxing in acetic acid or toluene with catalysts like palladium or copper to enhance yields. Intermediate purification via column chromatography is critical to isolate the final product .

Q. Which analytical techniques are essential for structural validation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves proton environments and carbon frameworks. Infrared (IR) spectroscopy confirms functional groups (e.g., carbonyl, hydroxy). X-ray crystallography provides precise bond angles and molecular conformation, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight .

Q. What initial biological assays are recommended for activity screening?

Prioritize enzymatic inhibition assays (e.g., kinase or protease targets) and antimicrobial disk diffusion tests. Cytotoxicity can be evaluated via MTT assays using cancer cell lines (e.g., HeLa or MCF-7). Include positive controls (e.g., doxorubicin) to benchmark activity .

Q. How does the methoxyphenethyl substituent influence bioactivity?

The 2-methoxyphenethyl group enhances lipophilicity and target binding via π-π stacking with aromatic residues in enzyme active sites. Comparative studies with non-methoxy analogs show reduced activity, highlighting its role in stabilizing ligand-receptor interactions .

Q. What solvents and conditions optimize solubility for in vitro assays?

Dimethyl sulfoxide (DMSO) is preferred for stock solutions due to high solubility. For aqueous compatibility, use cyclodextrin-based formulations or co-solvents like polyethylene glycol (PEG). Solubility profiles should be validated using the shake-flask method .

Advanced Research Questions

Q. How can reaction yields be improved during scale-up synthesis?

Optimize catalyst loading (e.g., 5% Pd/C) and solvent systems (e.g., DMF/toluene mixtures). Microwave-assisted synthesis reduces reaction times and improves efficiency. Monitor intermediates via Thin-Layer Chromatography (TLC) to minimize side products .

Q. What strategies resolve contradictions in reported enzymatic inhibition data?

Reproduce assays under standardized conditions (pH, temperature, and ionic strength). Use Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding affinities independently. Molecular docking (AutoDock Vina) can predict binding modes and rationalize discrepancies .

Q. How does the compound’s stability vary under physiological conditions?

Conduct accelerated stability studies (40°C/75% RH) over 4 weeks. Analyze degradation products via High-Performance Liquid Chromatography (HPLC) and LC-MS. Thermal stability can be assessed using Differential Scanning Calorimetry (DSC) .

Q. What computational methods predict pharmacokinetic properties?

Quantitative Structure-Activity Relationship (QSAR) models estimate absorption/distribution (e.g., LogP, polar surface area). Molecular Dynamics (MD) simulations (GROMACS) assess membrane permeability. ADMET predictors (SwissADME) forecast metabolic pathways and toxicity risks .

Q. How to design analogs with enhanced blood-brain barrier (BBB) penetration?

Introduce halogen substituents (e.g., fluorine) to increase lipophilicity while maintaining molecular weight <500 Da. Replace the methoxy group with a trifluoromethyl moiety to improve BBB permeability, guided by in silico predictions (Molinspiration) .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate biological data using orthogonal assays (e.g., enzymatic vs. cellular).
  • Crystallographic Refinement : Resolve ambiguous electron density via SHELXL iterative refinement .
  • Stereochemical Purity : Use chiral HPLC to separate enantiomers and assign configurations via Circular Dichroism (CD) .

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